molecular formula C18H15N3O5 B5065452 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-nitrophenyl)propanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-nitrophenyl)propanamide

Cat. No. B5065452
M. Wt: 353.3 g/mol
InChI Key: VJQCJIJCVYKEEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions. For example, Huang Ming-zhi et al. (2005) described the synthesis of a structurally related compound through the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, highlighting the intricate process of combining specific functional groups to achieve the desired compound (Huang Ming-zhi et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds in this category is often determined using X-ray crystallography, providing detailed insights into the arrangement of atoms within the molecule. The study by Huang Ming-zhi et al. (2005) also included a crystal structure analysis, demonstrating the compound's triclinic space group and providing crystallographic parameters that shed light on the molecular geometry (Huang Ming-zhi et al., 2005).

Biochemical Analysis

Biochemical Properties

CDS1_004629 is associated with the synthesis of phosphatidylglycerol, cardiolipin, and phosphatidylinositol . It catalyzes the conversion of phosphatidic acid (PA) to CDP-diacylglycerol (CDP-DAG), an essential intermediate in these syntheses . This compound interacts with various enzymes and proteins, including the paralogs cytidine diphosphate synthase 1 (CDS1) and CDS2 . The interactions between CDS1_004629 and these biomolecules are critical for cell survival, particularly in mesenchymal-like cancers that express low levels of CDS1 .

Cellular Effects

CDS1_004629 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in mesenchymal-like cancers, the essentiality of CDS2 for cell survival is observed, which express low levels of CDS1 . The compound’s influence on these processes can lead to changes in lipid homeostasis, including the accumulation of cholesterol esters and triglycerides, and the induction of apoptotic cell death .

Molecular Mechanism

The molecular mechanism of action of CDS1_004629 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a key protein in PA metabolism, it catalyzes the conversion of PA to CDP-DAG . This process is crucial for the synthesis of phosphatidylglycerol, cardiolipin, and phosphatidylinositol .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of CDS1_004629 can vary with different dosages in animal models . These effects could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . Specific studies focusing on the dosage effects of CDS1_004629 in animal models are currently limited.

Metabolic Pathways

CDS1_004629 is involved in several metabolic pathways, including the glycerophospholipid biosynthesis and metabolism . It interacts with enzymes and cofactors in these pathways, and could also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound is an integral membrane protein localized to two subcellular domains: the matrix side of the inner mitochondrial membrane and the cytoplasmic side of the endoplasmic reticulum .

Subcellular Localization

CDS1_004629 is localized to two subcellular domains: the matrix side of the inner mitochondrial membrane, where it is thought to be involved in the synthesis of phosphatidylglycerol and cardiolipin, and the cytoplasmic side of the endoplasmic reticulum, where it functions in phosphatidylinositol biosynthesis . The subcellular localization of CDS1_004629 and its effects on activity or function are crucial aspects of its role in cellular processes .

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-methyl-2-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-10-7-8-14(15(9-10)21(25)26)19-16(22)11(2)20-17(23)12-5-3-4-6-13(12)18(20)24/h3-9,11H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQCJIJCVYKEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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